A Technical Guide to the Chemical Properties and Applications of 2'-Deoxycytidine-2'-¹³C
A Technical Guide to the Chemical Properties and Applications of 2'-Deoxycytidine-2'-¹³C
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth examination of 2'-Deoxycytidine-2'-¹³C, an isotopically labeled nucleoside critical for advanced biochemical and pharmaceutical research. The strategic placement of a carbon-13 isotope at the 2' position of the deoxyribose sugar ring offers a powerful, non-radioactive tool for tracing metabolic pathways, quantifying biological molecules, and elucidating complex molecular interactions. This document details the compound's core chemical properties, provides standardized experimental protocols for its use, and illustrates its application in key research workflows.
Core Chemical and Physical Properties
2'-Deoxycytidine-2'-¹³C is structurally identical to its natural counterpart, with the exception of the isotopic enrichment at a single carbon atom. This subtle modification makes it chemically interchangeable in most biological systems while allowing for distinct detection by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Identifier | Value |
| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-¹³C]pyrimidin-2-one |
| Synonyms | Deoxycytidine-¹³C; Cytosine deoxyriboside-¹³C; Deoxyribose cytidine-¹³C[1] |
| Molecular Formula | C₈¹³CH₁₃N₃O₄[2] |
| Molecular Weight | ~228.21 g/mol [2] |
| CAS Number | 478510-83-7 (for monohydrate)[1] |
| Appearance | Typically a white or off-white solid |
| Solubility | Soluble in water |
Spectroscopic Analysis: ¹³C NMR
The primary analytical advantage of 2'-Deoxycytidine-2'-¹³C is its distinct signal in ¹³C NMR spectroscopy. The enrichment at the 2'-position results in a significantly enhanced and easily identifiable peak, which is invaluable for conformational analysis, especially in ligand-protein binding studies.[3] The table below provides the expected chemical shifts for 2'-Deoxycytidine (B1670253) in an aqueous solution, with the labeled position highlighted.
| Carbon Atom | Expected Chemical Shift (ppm) in D₂O |
| C-2' | ~41.9 (Isotopically Labeled) [4] |
| C-5' | ~64.1[4] |
| C-3' | ~73.3[4] |
| C-4' | ~88.8[4] |
| C-1' | ~89.3[4] |
| C-5 | ~98.9[4] |
| C-6 | ~144.2[4] |
| C-2 | ~160.1[4] |
| C-4 | ~168.9[4] |
| Note: Chemical shifts are based on the unlabeled 2'-Deoxycytidine and may vary slightly based on experimental conditions. The signal for the 2'-¹³C will be the most prominent and is the key feature for isotopic analysis. |
Experimental Protocols
Detailed methodologies are crucial for the effective use of isotopically labeled compounds. The following protocols outline a common synthesis route and a standard procedure for NMR-based analysis.
Protocol for Chemo-Enzymatic Synthesis
The synthesis of 2'-Deoxycytidine with a specifically labeled sugar moiety can be achieved through a chemo-enzymatic pathway that ensures precise isotopic placement.[5] This method is advantageous as it leverages the stereoselectivity of enzymes.
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Preparation of Labeled Sugar: Begin with a uniformly ¹³C-labeled glucose. Through a series of chemical reactions, convert the labeled glucose into a selectively deuterated and ¹³C-labeled ribose derivative.[5]
-
Synthesis of Labeled Thymidine (B127349): Synthesize (2'R)(5'S)-[1',2',3',4',5'-(¹³C)₅;2',5'-(²H)₂]-thymidine from the labeled ribose derivative.[5] The specific labeling at the 2'-position of interest for this guide would involve starting with a precursor specifically labeled at the corresponding carbon.
-
Enzymatic Transglycosylation: Transfer the labeled sugar moiety from the synthesized thymidine to 2'-deoxyuridine (B118206) using pyrimidine (B1678525) nucleoside phosphorylases.[5]
-
Chemical Conversion: Chemically convert the resulting labeled 2'-deoxyuridine into the final product, 2'-Deoxycytidine-2'-¹³C.[5] A common method for this conversion is the triazolation protocol, which is efficient and suitable for larger-scale synthesis.[6]
-
Purification: Purify the final product using High-Performance Liquid Chromatography (HPLC) to ensure high purity for experimental use.
Protocol for NMR Ligand-Binding Analysis
This protocol describes the use of 2'-Deoxycytidine-2'-¹³C to study its interaction with an enzyme, such as human deoxycytidine kinase (dCK), using solution NMR spectroscopy.[3]
-
Sample Preparation:
-
Prepare a sample of 2'-Deoxycytidine-2'-¹³C at a concentration of approximately 5 mM in D₂O.[3]
-
Prepare a concentrated stock solution of the target protein (e.g., dCK) in a compatible buffer.
-
For the binding experiment, create a mixture containing the labeled nucleoside and the protein at the desired molar ratio in an NMR tube. A typical final volume is 0.6 mL.[3]
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a triple-resonance probe.[3]
-
Tune the probe for ¹H, ¹³C, and ²H frequencies.
-
Set the sample temperature to a physiologically relevant value (e.g., 298 K) and allow it to equilibrate.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹³C spectrum to confirm the presence and chemical shift of the labeled 2'-carbon.
-
Perform advanced NMR experiments like Transferred Nuclear Overhauser Effect (TRNOE) and Cross-Correlated Relaxation (CCR) to probe the conformation of the ligand when bound to the protein.[3] These experiments reveal through-space proximities and local geometry, respectively.
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., Bruker TopSpin, NMRPipe).
-
Analyze the TRNOE and CCR data to determine the sugar pucker conformation (e.g., North-type vs. South-type) of 2'-Deoxycytidine-2'-¹³C when it is in the enzyme's active site.[3]
-
Applications in Research and Drug Development
The unique properties of 2'-Deoxycytidine-2'-¹³C make it a versatile tool for a range of scientific applications.
Metabolic Tracer and Internal Standard
As a stable, non-radioactive isotopologue, 2'-Deoxycytidine-2'-¹³C is an ideal tracer for metabolic flux analysis.[1] It can be introduced into cellular systems to track the pathways of nucleoside metabolism and DNA synthesis. Furthermore, it serves as an excellent internal standard for quantitative analysis by mass spectrometry (LC-MS, GC-MS) or NMR, allowing for precise measurement of its unlabeled counterpart in complex biological samples.[2][7]
Probing Enzyme-Ligand Interactions
A key application is in the field of structural biology and enzymology. Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxycytidine to deoxycytidine monophosphate (dCMP), a precursor for DNA synthesis. Understanding how nucleosides and their therapeutic analogs bind to dCK is critical for drug design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An NMR conformational study of the complexes of 13C/2H double-labelled 2′-deoxynucleosides and deoxycytidine kinase (dCK) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of 2'-deoxyribonucleosides with an identically 2H/13C-labeled sugar residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
